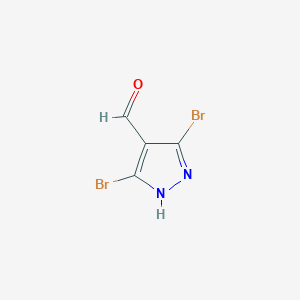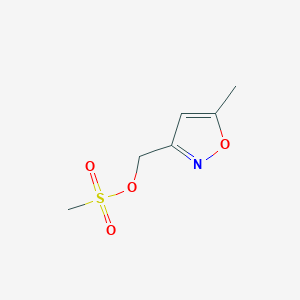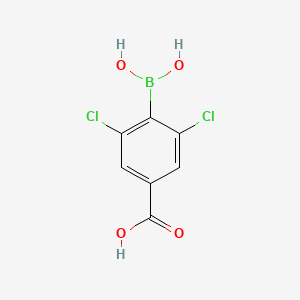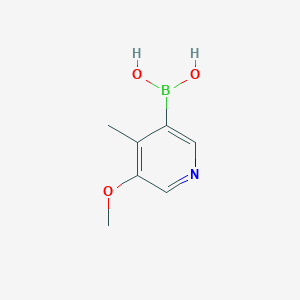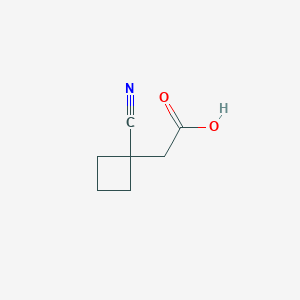
N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring, a fluorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by the conversion to N,N-dimethylaminopyridines through heating in dimethylformamide . This intermediate can then be coupled with 3-fluorobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of microwave irradiation to accelerate reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorobenzene moiety.
Oxidation and Reduction: The dimethylamino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the fluorobenzene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: This compound is a known inhibitor of cyclin-dependent kinases and has applications in cancer therapy.
N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide: This compound has similar structural features and is studied for its potential therapeutic applications.
Uniqueness
N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both a fluorobenzene moiety and a sulfonamide group makes it particularly versatile in medicinal chemistry and other applications.
Properties
CAS No. |
1356647-38-5 |
|---|---|
Molecular Formula |
C13H14FN3O2S |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H14FN3O2S/c1-17(2)13-7-6-11(9-15-13)16-20(18,19)12-5-3-4-10(14)8-12/h3-9,16H,1-2H3 |
InChI Key |
KCVGKABNRAYADW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)
